molecular formula C9H7F4NO B2491517 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide CAS No. 2029175-99-1

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

Cat. No. B2491517
CAS RN: 2029175-99-1
M. Wt: 221.155
InChI Key: OLCDIAITVHRPNL-UHFFFAOYSA-N
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Description

“2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide” is a chemical compound. It is an important boric acid derivative . Fluorine-containing compounds are widely used in medicine due to their high biological activity, strong stability, and drug resistance .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The synthesis method is shown in Scheme 1 of the referenced paper .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect . This suggests potential future directions in medical applications.

properties

IUPAC Name

2-fluoro-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDIAITVHRPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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